Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
Brand Name: Vulcanchem
CAS No.: 847144-24-5
VCID: VC21228465
InChI: InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+
SMILES: CC=CC=CC=CC=CC(=O)OC
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate

CAS No.: 847144-24-5

Cat. No.: VC21228465

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate - 847144-24-5

Specification

CAS No. 847144-24-5
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
Standard InChI InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+
Standard InChI Key ZQXFAZSXEWIKEQ-BYFNFPHLSA-N
Isomeric SMILES C/C=C/C=C/C=C/C=C/C(=O)OC
SMILES CC=CC=CC=CC=CC(=O)OC
Canonical SMILES CC=CC=CC=CC=CC(=O)OC

Introduction

Structural Characteristics and Basic Properties

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is derived from decatetraenoic acid through esterification with methanol. The compound features a distinctive conjugated system of four double bonds, all in the trans (E) configuration at positions 2, 4, 6, and 8 of the carbon chain.

Molecular Information

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
IUPAC NameMethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
Structural FeatureFour conjugated trans double bonds
Functional GroupMethyl ester

Related Compounds

The compound shares structural similarities with other polyunsaturated systems, particularly with (2E,4E,6E,8E)-2,4,6,8-decatetraene, which has a molecular formula of C₁₀H₁₄ and a molecular weight of 134.22 g/mol . It also relates structurally to (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid, a dicarboxylic acid with a molecular formula of C₁₀H₁₀O₄ and molecular weight of 194.18 g/mol .

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogous compounds in the literature, Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate would be expected to show distinctive NMR patterns:

Position¹H NMR (Expected)¹³C NMR (Expected)
Methyl ester~3.70-3.80 ppm (s, 3H)~51-52 ppm
C₁ (carbonyl)-~167-170 ppm
C₂-C₉ (olefinic)~5.80-7.40 ppm (complex m)~120-145 ppm
C₁₀ (terminal methyl)~1.80-1.90 ppm (d, 3H)~18-20 ppm

Infrared Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands:

Functional GroupExpected Absorption (cm⁻¹)
C=O stretch (ester)1710-1730
C=C stretch (conjugated)1600-1650
C-O stretch (ester)1200-1250
C-H stretch (olefinic)3000-3100

Synthesis and Preparation Methods

Common Synthetic Routes

The synthesis of Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate typically involves one of several approaches:

Esterification of the Corresponding Acid

The most direct route involves esterification of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid with methanol under acidic conditions or using reagents such as trimethylsilyldiazomethane.

Sequential Cross-Coupling Approaches

Literature suggests these compounds can be prepared through sequential construction of the polyene backbone:

StepReaction TypeKey Reagents
1Horner-Wadsworth-EmmonsPhosphonate esters, aldehydes
2Cross-metathesisRuthenium catalysts
3Stereochemical controlVarious methods to ensure E-selectivity

This step-efficient approach has been documented in the synthesis of similar polyunsaturated systems .

Biological and Chemical Properties

Reactivity Profile

As a conjugated tetraenoate, this compound exhibits distinctive chemical behavior:

PropertyCharacteristic
UV AbsorptionStrong absorption due to conjugated system
Nucleophilic ReactivitySusceptible to 1,4-, 1,6-, and 1,8-additions
Thermal StabilityModerate (potential for Diels-Alder reactions)
Photochemical BehaviorSensitive to photoisomerization

Biological Relevance

While specific data on Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is limited, related polyunsaturated esters have demonstrated intriguing biological properties. Structurally similar compounds, particularly retinoic acid derivatives containing tetraenoate systems, have shown potential in neuroblastoma cell differentiation .

Applications in Research and Industry

Synthetic Intermediates

Polyunsaturated esters like Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate serve as valuable intermediates in organic synthesis:

Application AreaPotential Use
Natural Product SynthesisBuilding block for complex molecules
Polymer ChemistryPrecursor for specialized polymers
Materials ScienceComponent in advanced materials

Pharmaceutical Research

The structural features of this compound make it relevant to pharmaceutical development:

  • The conjugated system provides a scaffold for designing bioactive molecules

  • The E-configuration of the double bonds contributes to specific molecular geometry

  • The methyl ester function offers a site for further derivatization

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents the preferred method for analyzing this compound:

ParameterTypical Conditions
ColumnC18 reversed-phase
Mobile PhaseMethanol/water or acetonitrile/water gradients
DetectionUV at ~260-280 nm (conjugated system)

Mass Spectrometry

Mass spectrometric analysis would show characteristic fragmentation patterns:

  • Molecular ion peak at m/z 178

  • Loss of methoxy group (M-31)

  • Sequential fragmentation of the polyene chain

Current Research Directions

Structure-Activity Relationships

Research into compounds structurally related to Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate has revealed important structure-activity relationships. Specifically, tetraenoate derivatives like (2E,4E,6E,8E)-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate have demonstrated ability to induce differentiation in neuroblastoma cells more effectively than all-trans retinoic acid .

Synthetic Methodology Development

Recent advances in synthetic methods have focused on stereoselective construction of polyene systems. Techniques such as cross-metathesis followed by Horner-Wadsworth-Emmons reactions have demonstrated high selectivity for generating multiple E-alkenes in similar polyunsaturated systems .

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